2'-Deoxy-N2-isopropylguanosine
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Overview
Description
2’-Deoxy-N2-isopropylguanosine is a synthetic nucleoside analog with the molecular formula C13H19N5O4 and a molecular weight of 309.32 g/mol. This compound is widely used in scientific research, particularly in the study of cancer treatments due to its strong antiproliferative properties. It is also utilized in research to study nucleic acids and their interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as silyl ethers and the use of reagents like isopropylamine.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N2-isopropylguanosine are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N2-isopropylguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
2’-Deoxy-N2-isopropylguanosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and its role in cellular processes.
Medicine: Investigated for its potential as an antiproliferative agent in cancer treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N2-isopropylguanosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential therapeutic agent against tumor cells. The molecular targets and pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features but lacking the isopropyl group.
2’-Deoxythioguanosine: Another nucleoside analog with a sulfur atom replacing the oxygen in the guanine base.
Uniqueness
2’-Deoxy-N2-isopropylguanosine is unique due to the presence of the isopropyl group at the N2 position, which enhances its antiproliferative properties and makes it a promising candidate for cancer research.
Properties
Molecular Formula |
C13H19N5O4 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)15-13-16-11-10(12(21)17-13)14-5-18(11)9-3-7(20)8(4-19)22-9/h5-9,19-20H,3-4H2,1-2H3,(H2,15,16,17,21)/t7-,8+,9+/m0/s1 |
InChI Key |
IDDVBYWJVGOVLB-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
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